Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
This compound features a piperidine-4-carboxylate core linked to a 4-ethoxyphenyl group and a thiazolo[3,2-b][1,2,4]triazole moiety substituted with a hydroxyl (-OH) and methyl (-CH₃) group at positions 6 and 2, respectively . The structural complexity arises from the fusion of heterocyclic systems (thiazole and triazole) and aromatic substituents, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
methyl 1-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-4-29-16-7-5-14(6-8-16)17(24-11-9-15(10-12-24)20(27)28-3)18-19(26)25-21(30-18)22-13(2)23-25/h5-8,15,17,26H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGSBCJEVPFPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with thiazole and indole moieties have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been found to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom. Indole derivatives, on the other hand, undergo electrophilic substitution due to excessive π-electrons delocalization.
Biochemical Pathways
Thiazole and indole derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities.
Biological Activity
Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate (CAS Number: 869343-12-4) is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 430.5 g/mol. The structure incorporates a piperidine ring, a thiazole-triazole moiety, and an ethoxyphenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 869343-12-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives, followed by the introduction of the thiazole and triazole functionalities. Controlled conditions are essential to ensure high yields and purity. Various electrophiles can be utilized to modify the sulfonamide derivatives to enhance biological activity .
Anticancer Properties
Recent studies have highlighted the promising anticancer properties of compounds containing thiazole and triazole moieties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:
- Colon Carcinoma (HCT-116) : IC50 values as low as 6.2 µM have been reported for structurally related compounds .
- Breast Cancer (MCF-7) : Some derivatives exhibited IC50 values of 27.3 µM against T47D cell lines, indicating potential for further development as anticancer agents .
Enzyme Inhibition
Research indicates that compounds with piperidine structures can exhibit inhibitory activity against key enzymes involved in inflammatory processes:
- Butyrylcholinesterase (BChE) : The compound's activity against BChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting enzymes like BChE and lipoxygenase (LOX), the compound may reduce inflammation and oxidative stress.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the effects of related thiazole-triazole compounds on cancer cells demonstrated significant cytotoxicity, suggesting that modifications to the piperidine structure can enhance efficacy against specific cancer types .
- Pharmacological Assessments : Various analogs have been tested for their antimicrobial properties, showing effectiveness against bacterial strains, which supports their potential use in developing new antibiotics.
- Comparative Analysis : A comparative study on different derivatives indicated that structural variations significantly impact biological activity; for example, substitutions on the ethoxy group can alter pharmacokinetic profiles and potency against target enzymes .
Scientific Research Applications
Biological Activities
Research indicates that this compound may possess various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains, including Mycobacterium tuberculosis .
- CNS Disorders : It may have therapeutic effects on conditions such as mild cognitive impairment and Alzheimer's disease due to its ability to inhibit specific enzymes related to these disorders .
Case Studies and Research Findings
- Inhibitory Effects on Enzymes : A study highlighted the compound's ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is significant for treating metabolic syndrome and associated disorders like type 2 diabetes .
- Antitubercular Activity : A series of derivatives based on similar scaffolds were tested for their antitubercular activity using the resazurin microplate assay method. The results indicated promising activity against multidrug-resistant strains .
- Pharmacological Characterization : Further investigations into the pharmacokinetics and toxicity profiles are ongoing to determine the safety and efficacy of this compound in clinical settings .
Potential Applications
Given its diverse biological activities, Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate holds promise in:
- Drug Development : As a lead compound for new antimicrobial agents targeting specific diseases.
- Therapeutics for CNS Disorders : Potential use in treating neurodegenerative diseases by modulating enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Piperidine vs. Piperazine Derivatives
- Target Compound : Contains a piperidine ring with a methyl carboxylate ester.
- Analog () : Ethyl 4-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate replaces piperidine with piperazine and introduces additional ethoxy/methoxy groups on the phenyl ring.
Thiazolo-Triazole Modifications
- Target Compound : 6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazole.
- Analog (): (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one replaces the hydroxyl group with a ketone and incorporates a pyrazole substituent.
Substituent Variations
Aromatic Ring Modifications
- Target Compound : 4-Ethoxyphenyl group.
- Analog () : Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate substitutes 4-ethoxyphenyl with 3,4-dichlorophenyl and replaces the methyl group on the thiazolo-triazole with ethyl.
Heterocyclic Additions
- Analog (): 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles fuse triazole with thiadiazole, unlike the thiazolo-triazole in the target compound.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₁H₂₅N₅O₄S | 467.5 (calc.) | 4-Ethoxyphenyl, 6-hydroxy-2-methylthiazolo-triazole, piperidine-4-carboxylate |
| Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate | C₂₀H₂₂Cl₂N₄O₃S | 469.4 | 3,4-Dichlorophenyl, 2-ethylthiazolo-triazole |
| Ethyl 4-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate | C₂₂H₂₉N₅O₅S | 475.6 | 4-Ethoxy-3-methoxyphenyl, piperazine |
| (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo-triazol-6-one | C₂₉H₂₅N₅O₃S | 547.6 (calc.) | Pyrazole, 4-methoxyphenyl, ketone |
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Thiazolo-triazole framework formation : Cyclization of thiazole and triazole precursors under controlled pH and temperature .
- Alkylation/Functionalization : Introduction of ethoxy and methyl groups via nucleophilic substitution or metal-catalyzed coupling .
- Piperidine coupling : Final assembly using carbodiimide-mediated coupling or reductive amination . Critical parameters include solvent choice (e.g., DMF for polar intermediates), inert atmospheres, and purification via column chromatography .
Q. Which characterization techniques are essential for confirming its structure?
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon backbone connectivity. 2D techniques (e.g., COSY, HSQC) resolve overlapping signals in complex heterocycles .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths/angles in the thiazolo-triazole and piperidine moieties .
Q. What are the primary biological targets or activities reported for structurally analogous compounds?
Similar derivatives exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Anticancer potential : Inhibition of kinase pathways (e.g., EGFR) in cell-based assays .
- Enzyme modulation : FAAH (fatty acid amide hydrolase) inhibition in neuropharmacology studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in alkylation steps .
- Catalyst screening : Pd/C or Cu(I) catalysts improve coupling efficiency in piperidine functionalization .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) reduces decomposition of heat-sensitive intermediates .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
- Dynamic NMR experiments : Identify conformational equilibria in piperidine rings causing signal splitting .
- Computational validation : DFT calculations (e.g., B3LYP/6-311+G**) predict chemical shifts and compare with experimental data .
- Isotopic labeling : ¹⁵N/²H labeling clarifies ambiguous proton assignments in the thiazolo-triazole core .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Core modifications : Compare bioactivity of analogs with substitutions at the 4-ethoxyphenyl or piperidine carboxylate groups .
- Pharmacophore modeling : Identify critical H-bond acceptors (e.g., triazole N-atoms) and hydrophobic regions (methylthiazole) using software like Schrödinger .
- In vitro assays : Test against isoform-specific targets (e.g., COX-2 vs. COX-1) to assess selectivity .
Q. How can computational methods aid in predicting its metabolic stability?
- ADMET prediction : Tools like SwissADME estimate CYP450 metabolism sites, focusing on ethoxy group oxidation .
- Molecular dynamics (MD) simulations : Model interactions with liver microsomal enzymes to predict half-life .
- Docking studies : Map binding to metabolic enzymes (e.g., CYP3A4) using AutoDock Vina .
Methodological Considerations
Q. What experimental controls are critical in biological assays for this compound?
- Positive controls : Use known inhibitors (e.g., Imatinib for kinase assays) to validate assay sensitivity .
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Replicate design : Triplicate measurements with blinded analysis to reduce bias .
Q. How can crystallographic data resolve ambiguities in stereochemistry?
- Single-crystal X-ray diffraction : Assign absolute configuration of the piperidine methyl group and thiazolo-triazole hydroxyl .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding) influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
